9-Ribosylzeatin
Description
9-Ribosylzeatin (C₁₅H₂₁N₅O₅; molecular weight: 351.37 g/mol) is a cytokinin derivative, a class of plant hormones critical for regulating cell division, shoot initiation, and delaying senescence . It is characterized by a ribose moiety attached to the zeatin base at the 9th position of the purine ring. This compound is naturally sourced from Actinidia chinensis (commonly known as MI HOU TAO), where it contributes to growth regulation . As a riboside, 9-Ribosylzeatin exhibits enhanced stability compared to its non-glycosylated counterparts, facilitating its role in long-distance transport within plants.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbut-2-enyl)amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWTRUMMSCNCW-SDBHATRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891556 | |
| Record name | Zeatin riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28542-78-1 | |
| Record name | N-(4-Hydroxy-3-methyl-2-buten-1-yl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28542-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeatin riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ribosylzeatin typically involves the glycosylation of zeatin. One common method is the reaction of zeatin with a ribose donor in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete glycosylation .
Industrial Production Methods: Industrial production of 9-Ribosylzeatin can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that express the necessary enzymes for the biosynthesis of this compound. These microorganisms can be cultured in large bioreactors, and the compound can be extracted and purified using chromatographic techniques .
Types of Reactions:
Oxidation: 9-Ribosylzeatin can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, room temperature.
Reduction: Sodium borohydride; conditions: methanol or ethanol as solvent, room temperature.
Substitution: Various nucleophiles such as halides or amines; conditions: organic solvents like dichloromethane, elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives of 9-Ribosylzeatin.
Reduction: Reduced forms of 9-Ribosylzeatin.
Substitution: Substituted derivatives with different functional groups attached to the ribose moiety.
Scientific Research Applications
9-Ribosylzeatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of nucleoside analogs.
Biology: Plays a significant role in plant physiology studies, particularly in understanding the mechanisms of cell division and growth.
Medicine: Investigated for its potential therapeutic effects, including anti-aging properties and its role in promoting cell regeneration.
Industry: Utilized in agriculture to enhance crop yield and improve plant health by promoting growth and delaying senescence
Mechanism of Action
The mechanism of action of 9-Ribosylzeatin involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The molecular targets include various transcription factors and enzymes that regulate the cell cycle and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between 9-Ribosylzeatin and related cytokinin derivatives:
Key Observations:
Structural Modifications :
- 9-Ribosylzeatin : Incorporates a ribose sugar, which increases hydrophilicity and stability compared to zeatin .
- cis-Zeatin-9-glucoside : Substitutes ribose with glucose, further enhancing solubility and metabolic stability due to the larger glucosyl group .
Biological Roles :
- Ribosylation (as in 9-Ribosylzeatin) is hypothesized to act as a protective modification, allowing systemic transport without premature degradation .
- Glucosylation (as in cis-Zeatin-9-glucoside) may serve as a storage form, requiring enzymatic cleavage to release active zeatin in target tissues .
Applications :
Pharmacological and Agricultural Implications
- Stability : Glycosylated forms (ribosyl and glucosyl) exhibit longer half-lives than zeatin, making them preferable for agricultural formulations.
- Bioactivity : Zeatin shows immediate cytokinin effects, whereas glycosylated derivatives require metabolic activation, enabling timed release in plant systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
